![molecular formula C11H12N4O B1267359 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide CAS No. 100061-56-1](/img/structure/B1267359.png)
5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide
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Description
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a chemical compound with the linear formula C11H11N3O2 . It has a molecular weight of 217.22 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.22 g/mol . It has a XLogP3-AA value of 2, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 217.085126602 g/mol . The topological polar surface area of the compound is 81.1 Ų . The compound has a heavy atom count of 16 .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, a study revealed that a compound synthesized from hydrazine-coupled pyrazoles displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, some of these compounds showed significant inhibition effects against Plasmodium berghei .
Antioxidant Activities
Pyrazole derivatives have been shown to possess good radical scavenging activity . In a study, half of the synthesized 4,4ʹ- (arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were found to be more active than ascorbic acid used as standard .
Anticancer Activities
Several pyrazole derivatives have demonstrated cytotoxicity on several human cell lines . Some of these compounds have been approved for the treatment of different types of cancer . For instance, a compound proved to be a very potent scavenger and exhibited an IC 50 of 9.9±1.1 μM against RKO cell .
Molecular Docking Studies
Molecular docking studies have been conducted on pyrazole-bearing compounds to justify their antileishmanial activity . For example, a study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a hydrazine-coupled pyrazole derivative .
Synthesis of Fused Imidazo-5-amino-1-phenyl-1,2,4-triazoles
“5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide” can be used in the synthesis of fused imidazo-5-amino-1-phenyl-1,2,4-triazoles . These compounds can be synthesized through a rapid and effective microwave-assisted procedure .
Pharmacophore Preparation
The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
5-amino-1-(4-methylphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)15-10(12)9(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBYCCRXPQPHBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279191 |
Source
|
Record name | 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100061-56-1 |
Source
|
Record name | 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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